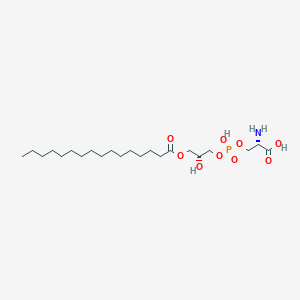
1-Hexadecanoyl-sn-glycero-3-phosphoserine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-Amino-3-((hydroxy(®-2-hydroxy-3-(palmitoyloxy)propoxy)phosphoryl)oxy)propanoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes amino, hydroxy, and phosphoryl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-3-((hydroxy(®-2-hydroxy-3-(palmitoyloxy)propoxy)phosphoryl)oxy)propanoic acid involves multiple steps, each requiring precise conditions to ensure the correct configuration of the molecule. The process typically begins with the preparation of the amino acid backbone, followed by the introduction of the hydroxy and phosphoryl groups through a series of controlled reactions. Common reagents used in these steps include protecting groups to prevent unwanted side reactions and catalysts to enhance reaction rates.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques such as batch or continuous flow reactors. These methods allow for the efficient production of the compound while maintaining high purity and yield. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for research and application.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-Amino-3-((hydroxy(®-2-hydroxy-3-(palmitoyloxy)propoxy)phosphoryl)oxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxy groups, potentially leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the phosphoryl group, altering its oxidation state.
Substitution: The amino and hydroxy groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary, with temperature, pH, and solvent choice playing critical roles in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups may yield ketones, while substitution reactions can introduce new functional groups, potentially leading to derivatives with different properties and applications.
Wissenschaftliche Forschungsanwendungen
(2S)-2-Amino-3-((hydroxy(®-2-hydroxy-3-(palmitoyloxy)propoxy)phosphoryl)oxy)propanoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme activity and protein interactions.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs and treatments.
Industry: The compound’s unique properties make it valuable in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which (2S)-2-Amino-3-((hydroxy(®-2-hydroxy-3-(palmitoyloxy)propoxy)phosphoryl)oxy)propanoic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins, leading to changes in cellular processes and pathways. The compound’s structure allows it to bind to these targets with high specificity, modulating their activity and resulting in various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (2S)-2-Amino-3-((hydroxy(®-2-hydroxy-3-(palmitoyloxy)propoxy)phosphoryl)oxy)propanoic acid include other amino acids and phosphorylated molecules. Examples include:
Phosphoserine: An amino acid with a phosphoryl group, similar in structure but lacking the palmitoyloxy group.
Phosphothreonine: Another phosphorylated amino acid with structural similarities.
Uniqueness
The uniqueness of (2S)-2-Amino-3-((hydroxy(®-2-hydroxy-3-(palmitoyloxy)propoxy)phosphoryl)oxy)propanoic acid lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the palmitoyloxy group, in particular, differentiates it from other phosphorylated amino acids and contributes to its specific interactions and applications.
Eigenschaften
CAS-Nummer |
116947-34-3 |
|---|---|
Molekularformel |
C22H44NO9P |
Molekulargewicht |
497.6 g/mol |
IUPAC-Name |
(2S)-2-amino-3-[[(2R)-3-hexadecanoyloxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxypropanoic acid |
InChI |
InChI=1S/C22H44NO9P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(25)30-16-19(24)17-31-33(28,29)32-18-20(23)22(26)27/h19-20,24H,2-18,23H2,1H3,(H,26,27)(H,28,29)/t19-,20+/m1/s1 |
InChI-Schlüssel |
XIVOBOJQPNEUSC-UXHICEINSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)O)N)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















